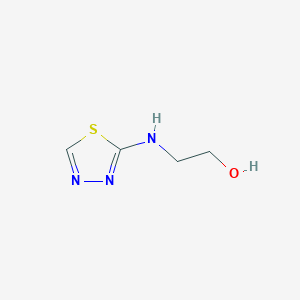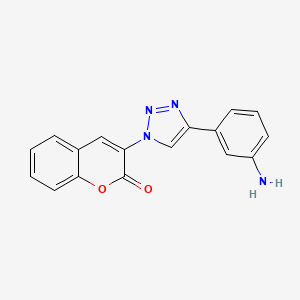
3-(4-(3-Aminophenyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(3-Aminophenyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one is a compound that combines a chromenone core with a triazole ring and an aminophenyl group. This unique structure endows the compound with interesting chemical and biological properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(3-Aminophenyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one typically involves a multi-step process:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.
Introduction of the Triazole Ring: The triazole ring is introduced via a click chemistry reaction, where an azide and an alkyne react in the presence of a copper(I) catalyst to form the 1,2,3-triazole.
Attachment of the Aminophenyl Group: The aminophenyl group is introduced through a nucleophilic substitution reaction, where an appropriate aminophenyl derivative reacts with the triazole-chromenone intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-(3-Aminophenyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized derivatives of the chromenone or triazole rings.
Reduction: Reduced forms of the chromenone or triazole rings.
Substitution: Functionalized derivatives with various substituents on the aminophenyl group.
Applications De Recherche Scientifique
3-(4-(3-Aminophenyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to its chromenone core.
Medicine: Investigated for its potential as an anticancer agent, given its ability to interact with biological macromolecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-(4-(3-Aminophenyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to proteins, DNA, and other biomolecules, potentially inhibiting their function.
Pathways Involved: It may interfere with cellular signaling pathways, leading to apoptosis or other cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-(3-Aminophenyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one: shares similarities with other triazole-chromenone derivatives, such as:
Uniqueness
- The presence of the aminophenyl group at the 3-position of the triazole ring distinguishes it from other derivatives, potentially enhancing its biological activity and specificity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C17H12N4O2 |
|---|---|
Poids moléculaire |
304.30 g/mol |
Nom IUPAC |
3-[4-(3-aminophenyl)triazol-1-yl]chromen-2-one |
InChI |
InChI=1S/C17H12N4O2/c18-13-6-3-5-11(8-13)14-10-21(20-19-14)15-9-12-4-1-2-7-16(12)23-17(15)22/h1-10H,18H2 |
Clé InChI |
PEKACNFDDYKAMW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=O)O2)N3C=C(N=N3)C4=CC(=CC=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


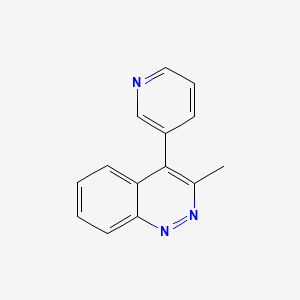
![4-(1-(2-Aminopyrimidin-4-yl)-1H-benzo[d]imidazol-6-yl)-2-(oxazol-2-yl)but-3-yn-2-ol](/img/structure/B13106547.png)
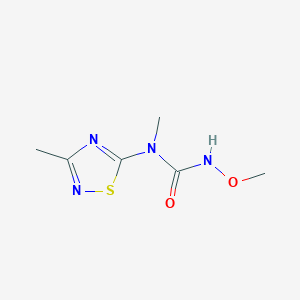
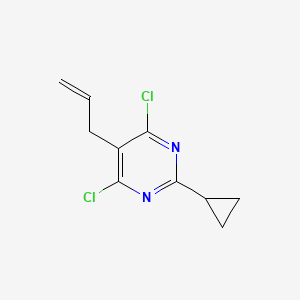
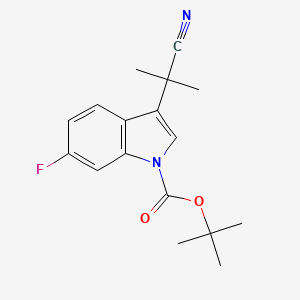
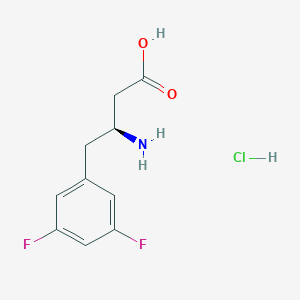

![cis-3-(((3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)-1-methylcyclobutanol](/img/structure/B13106598.png)
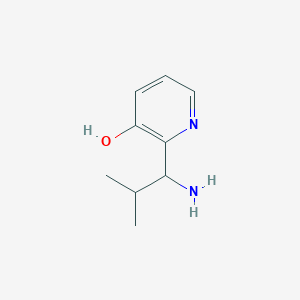
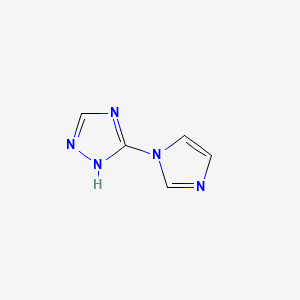
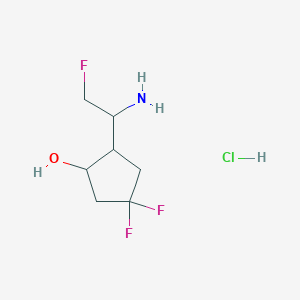
![3-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B13106620.png)

